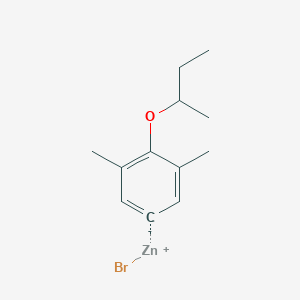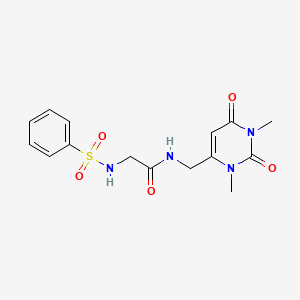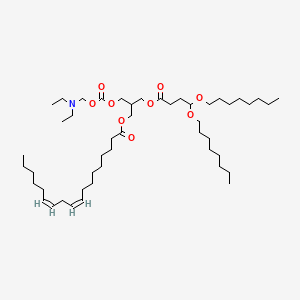
(9Z,12Z)-3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl octadeca-9,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through esterification and amidation reactions. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as chromatography and recrystallization are used to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Aplicaciones Científicas De Investigación
3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems or as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Esters: Compounds with similar ester functional groups, such as ethyl acetate or methyl butanoate.
Amides: Compounds with similar amide functional groups, such as acetamide or benzamide.
Polyfunctional Compounds: Other compounds with multiple functional groups, such as 3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate.
Uniqueness
The uniqueness of 3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate lies in its complex structure, which combines multiple functional groups in a single molecule. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C48H89NO9 |
|---|---|
Peso molecular |
824.2 g/mol |
Nombre IUPAC |
[2-(diethylaminomethoxycarbonyloxymethyl)-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C48H89NO9/c1-6-11-14-17-20-21-22-23-24-25-26-27-28-29-32-35-45(50)55-40-44(42-57-48(52)58-43-49(9-4)10-5)41-56-46(51)36-37-47(53-38-33-30-18-15-12-7-2)54-39-34-31-19-16-13-8-3/h20-21,23-24,44,47H,6-19,22,25-43H2,1-5H3/b21-20-,24-23- |
Clave InChI |
RBMTVKUXRSDWND-IFLFXUNCSA-N |
SMILES isomérico |
CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)OCN(CC)CC)OCCCCCCCC |
SMILES canónico |
CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)OCN(CC)CC)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



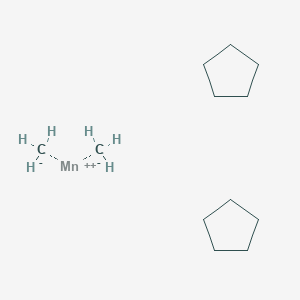

![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
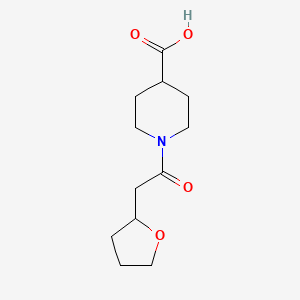
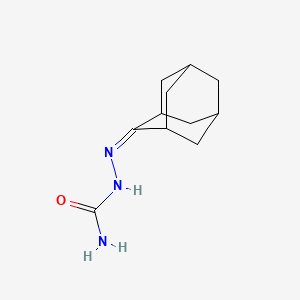
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
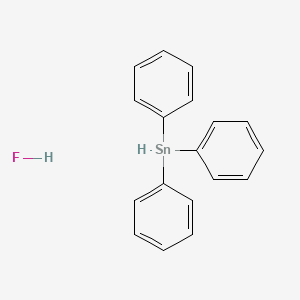
![3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)
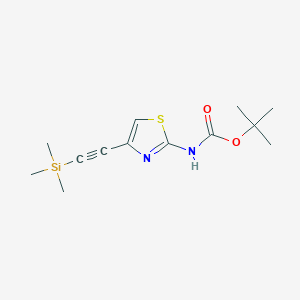
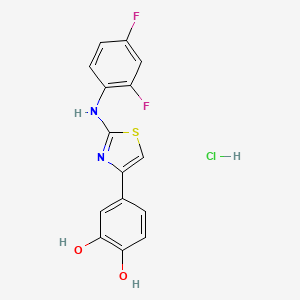
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
